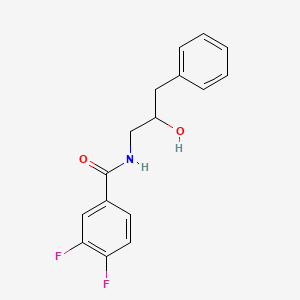

3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

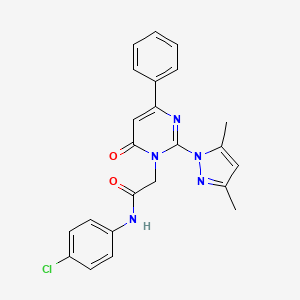

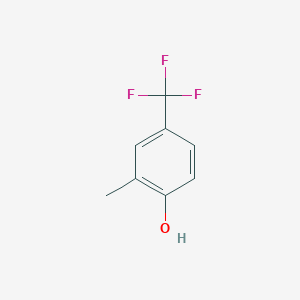

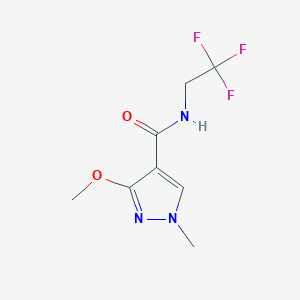

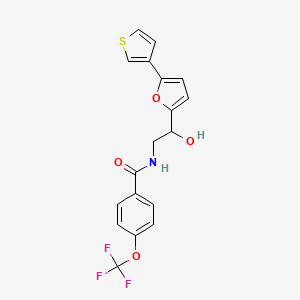

3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C16H15F2NO2 and its molecular weight is 291.298. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, related to 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide, was explored for potential PET imaging in cancer research. This synthesis involved multiple steps and yielded a compound useful for radiolabeling in cancer imaging studies (Wang, Gao, Miller, & Zheng, 2013).

Functionalization in Polymer Chemistry

- Research on the anionic synthesis of aromatic amide and carboxyl functionalized polymers demonstrated the utility of similar benzamide compounds in polymer science. These studies involved the chain-end functionalization of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide, illustrating the relevance of benzamide derivatives in advanced material synthesis (Summers & Quirk, 1998).

Catalytic Applications in Organic Synthesis

- A study on Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers provided insights into the use of difluorinated benzamides in organic synthesis. This research highlighted the synthesis of difluorinated compounds from fluorinated synthons, demonstrating the versatility of such compounds in synthetic chemistry (Cui et al., 2023).

Antipathogenic Applications

- In the study of thiourea derivatives, compounds similar to this compound showed significant antipathogenic activity. This research provides a basis for the potential antimicrobial applications of benzamide derivatives (Limban, Marutescu, & Chifiriuc, 2011).

Magnetic and Structural Studies

- In magnetic and structural studies, the use of a trianionic ligand similar to this compound demonstrated its application in synthesizing single molecule magnets. This research underscores the potential of benzamide derivatives in the development of novel magnetic materials (Costes, Shova, & Wernsdorfer, 2008).

Wirkmechanismus

Target of Action

The primary target of “3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide” is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAP kinase signal transduction pathway .

Biochemical Pathways

The affected pathways are related to the MAP kinase signal transduction pathway . The downstream effects of these pathways are diverse and can influence various cellular processes.

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its interaction with the target kinase and the subsequent changes in the kinase’s activity. These effects can vary widely, influencing various cellular processes .

Biochemische Analyse

Biochemical Properties

. These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .

Molecular Mechanism

The molecular mechanism of action of 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide is not well understood. It is known to interact with the dual specificity mitogen-activated protein kinase kinase 1 in humans

Eigenschaften

IUPAC Name |

3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2/c17-14-7-6-12(9-15(14)18)16(21)19-10-13(20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRSXOASDMVMML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B3013189.png)

![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)

![N-(4-ethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3013200.png)

![(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B3013209.png)